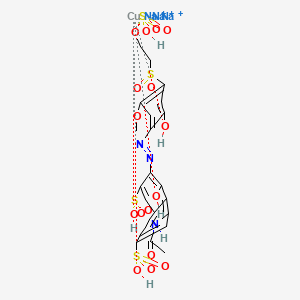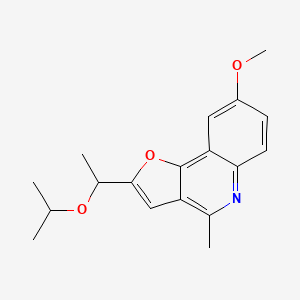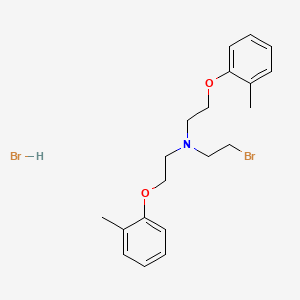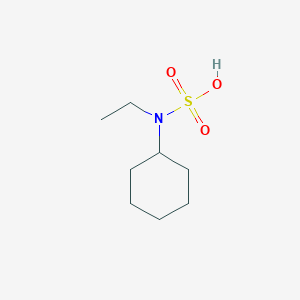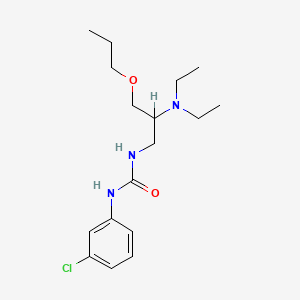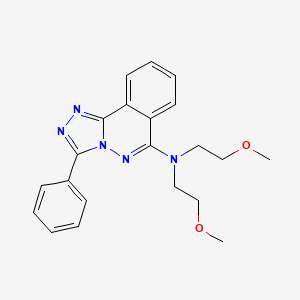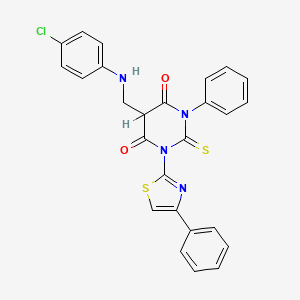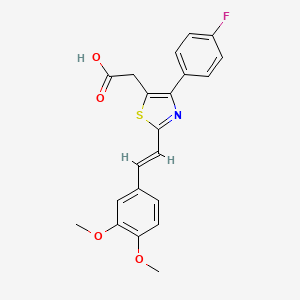
L-Prolyl-L-tyrosineamide trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Prolyl-L-tyrosineamide trifluoroacetate is a compound that combines the amino acids L-proline and L-tyrosineamide with a trifluoroacetate counterion. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and peptide synthesis. The trifluoroacetate group enhances the compound’s stability and solubility, making it a valuable tool in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolyl-L-tyrosineamide trifluoroacetate typically involves the coupling of L-proline and L-tyrosineamide, followed by the addition of trifluoroacetic acid to form the trifluoroacetate salt. The reaction conditions often include the use of coupling reagents such as carbodiimides (e.g., EDC or DCC) and catalysts like HOBt or HOAt to facilitate the peptide bond formation. The reaction is usually carried out in an organic solvent such as DMF or DCM at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale peptide synthesis techniques. Solid-phase peptide synthesis (SPPS) is commonly used, where the peptide is assembled on a resin support, and the trifluoroacetate salt is formed by treating the peptide-resin with trifluoroacetic acid. This method allows for efficient and scalable production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
L-Prolyl-L-tyrosineamide trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The tyrosineamide moiety can be oxidized to form dopaquinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The trifluoroacetate group can be substituted with other counterions or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or periodate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Conditions for substitution reactions often involve nucleophilic reagents and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosineamide moiety can lead to quinone derivatives, while reduction can yield dihydro derivatives.
Aplicaciones Científicas De Investigación
L-Prolyl-L-tyrosineamide trifluoroacetate has several scientific research applications:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide interactions.
Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialized peptides and as a reagent in chemical synthesis.
Mecanismo De Acción
The mechanism of action of L-Prolyl-L-tyrosineamide trifluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The trifluoroacetate group may enhance the compound’s binding affinity and stability, contributing to its overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
L-Prolyl-L-leucyl glycinamide: Another peptide with a trifluoroacetate group, used for similar applications.
L-Prolyl-L-phenylalanineamide: A related compound with different amino acid composition.
Uniqueness
L-Prolyl-L-tyrosineamide trifluoroacetate is unique due to the presence of the tyrosineamide moiety, which imparts specific chemical and biological properties. The trifluoroacetate group further enhances its stability and solubility, making it a valuable compound for various research applications.
Propiedades
Número CAS |
200954-61-6 |
|---|---|
Fórmula molecular |
C16H20F3N3O5 |
Peso molecular |
391.34 g/mol |
Nombre IUPAC |
(2S)-N-[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C14H19N3O3.C2HF3O2/c15-13(19)12(8-9-3-5-10(18)6-4-9)17-14(20)11-2-1-7-16-11;3-2(4,5)1(6)7/h3-6,11-12,16,18H,1-2,7-8H2,(H2,15,19)(H,17,20);(H,6,7)/t11-,12-;/m0./s1 |
Clave InChI |
OKDKTFRXFWRBJQ-FXMYHANSSA-N |
SMILES isomérico |
C1C[C@H](NC1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N.C(=O)(C(F)(F)F)O |
SMILES canónico |
C1CC(NC1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-tert-butylphenyl)-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12726701.png)
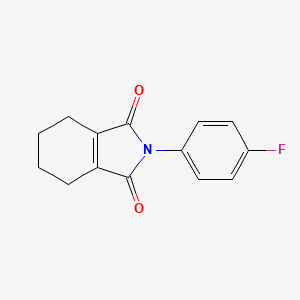

![2-Naphthalenol, 1,1'-[6-(1-pyrenyl)-1,3,5-triazine-2,4-diyl]bis-](/img/structure/B12726713.png)

